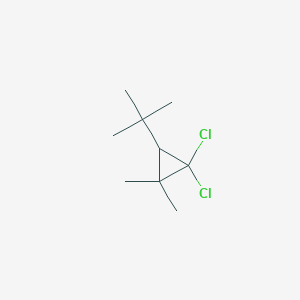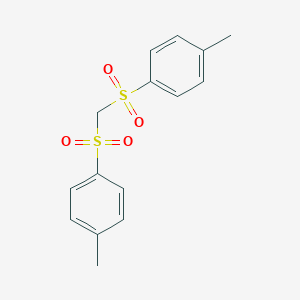
4,5,6,7-tetrafluoro-1H-indole
Overview
Description
4,5,6,7-tetrafluoro-1H-indole (TFI) is a synthetic fluorinated aromatic compound that has recently been studied for its potential applications in science and medicine. TFI is a derivative of indole, a naturally occurring compound found in plants, fungi, and bacteria. It has been studied for its unique properties, such as its ability to interact with proteins and its potential to act as a drug delivery system.
Scientific Research Applications
Regioselective Hydroxyalkylation : A study by Sigan et al. (2011) explored the regioselective hydroxyalkylation of 4,5,6,7-tetrahydroindole using polyfluorocarbonyl compounds, leading to indoles with 2-hydroxypolyfluoroalkyl and polyfluoroacyl groups. This method offers new pathways for functionalizing indoles with fluorinated groups, useful in material science and drug development (Sigan et al., 2011).
Synthesis of Acetoxy Derivatives and Novel Porphyrins : Lash et al. (1992) synthesized a variety of 4,5,6,7-tetrahydro-1H-indoles, leading to the creation of acetoxy derivatives and novel porphyrins with four exocyclic rings. This research has implications for the development of new materials and pharmaceuticals (Lash et al., 1992).
Improved Synthesis for Biologically-Active Compounds : Filler et al. (1995) reported an improved synthesis method for tetrafluoroindole, a precursor for potential biologically-active compounds. This advancement could impact the efficiency of producing compounds for pharmaceutical applications (Filler et al., 1995).
Review of Indole Synthesis Methods : Taber and Tirunahari (2011) provided a comprehensive review of methods for indole synthesis, a topic relevant to the study and application of 4,5,6,7-tetrafluoro-1H-indole. Understanding these methods is crucial for chemists involved in synthesizing complex molecules for various applications (Taber & Tirunahari, 2011).
Synthesis of Tetrafluoro Analogs of Indole Systems : Fujita and Ojima (1984) demonstrated a method for oxidizing 3-methyl-4,5,6,7-tetrafluoroindoles to produce tetrafluoro analogs of 3-formyl and 3-acetoxymethylindole systems, which could be valuable in synthesizing new organic compounds (Fujita & Ojima, 1984).
Novel Indole from Deep-Sea-Derived Actinomycete : Niu et al. (2017) isolated a novel indole, microindolinone A, from a deep-sea-derived actinomycete, highlighting the potential of this compound derivatives in discovering new natural compounds with possible pharmaceutical applications (Niu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
4,5,6,7-Tetrafluoroindole, also known as 1H-Indole, 4,5,6,7-tetrafluoro- or 4,5,6,7-tetrafluoro-1H-indole, is a fluorinated indole derivative . Fluorinated indole derivatives are known to interact with various targets, including HIV-1 inhibitors , CB2 cannabinoid receptor ligands found in the central nervous system, and factor Xa which prevents thrombus . These targets play crucial roles in viral replication, neural signaling, and blood coagulation, respectively .
Mode of Action
It is known that the compound undergoes electrophilic formylation and aminoalkylation at c-3 . This suggests that it might interact with its targets through these chemical modifications, leading to changes in the targets’ function.
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrafluoroindole are likely to be those associated with its targets. For instance, if the compound acts as an HIV-1 inhibitor, it may affect the viral replication pathway . Similarly, if it acts as a ligand for the CB2 cannabinoid receptor, it may influence neural signaling pathways .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrafluoroindole’s action would depend on its specific targets and mode of action. For example, if it inhibits HIV-1, it could prevent the replication of the virus in host cells . If it acts as a ligand for the CB2 cannabinoid receptor, it could modulate neural signaling .
Biochemical Analysis
Biochemical Properties
Fluorinated indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Fluorinated indole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNBMVQXEVNTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167413 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16264-67-8 | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrafluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



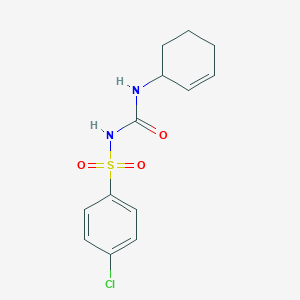
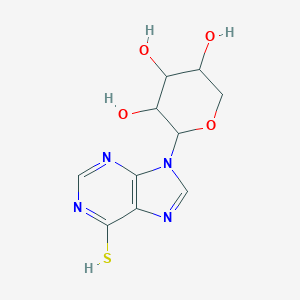


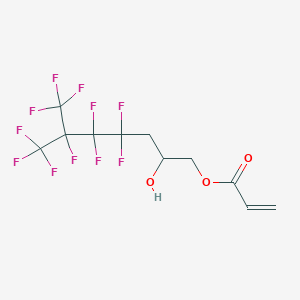

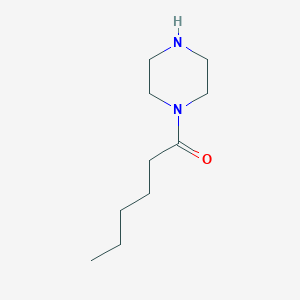

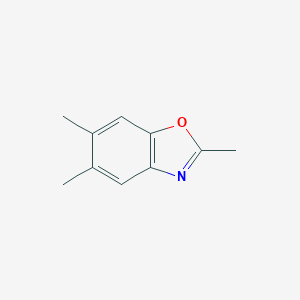

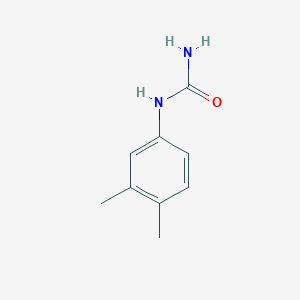
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
